molecular formula C10H11FO B13033925 1-(2-Fluoro-6-methylphenyl)propan-1-one

1-(2-Fluoro-6-methylphenyl)propan-1-one

Cat. No.: B13033925
M. Wt: 166.19 g/mol
InChI Key: DWBMPLXIMWGBCO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO. It is a derivative of phenylacetone, featuring a fluorine atom and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-6-methylphenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its fluorine atom and ketone group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Biological Activity

1-(2-Fluoro-6-methylphenyl)propan-1-one, also known as a fluorinated ketone, is an organic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom and the unique arrangement of substituents on the phenyl ring significantly influence its chemical behavior and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FC_{10}H_{11}F, with a molecular weight of approximately 166.20 g/mol. The compound features a propanone functional group attached to a phenyl ring that includes a fluorine atom and a methyl group in specific positions. This structural configuration enhances stability and may modulate interactions with various biological molecules, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. In this process, an acyl chloride (such as propanoyl chloride) is reacted with a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis, optimizing yield and purity.

Research indicates that the fluorine atom in this compound may enhance its binding affinity to biological targets due to its electronegative nature. This characteristic can influence enzyme activity through mechanisms such as competitive inhibition or allosteric modulation .

Key Findings:

  • Enzyme Interactions: Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.
  • Receptor Modulation: The compound's structure may allow it to modulate receptor interactions, which could have implications for drug development .

Antibacterial Activity

A study investigated the antibacterial properties of fluorinated compounds similar to this compound. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited varying degrees of antibacterial activity against specific bacterial strains. The mechanism was attributed to the inhibition of key enzymes involved in fatty acid synthesis, demonstrating the potential for these compounds in developing new antibiotics .

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of synthetic cathinones, which include compounds structurally related to this compound. These substances are known to interact with monoamine transporters, influencing neurotransmitter dynamics and potentially leading to stimulant effects. Understanding these interactions can provide insights into their therapeutic applications or risks associated with abuse .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberUnique Features
1-(2-Fluorophenyl)propan-1-one575-65-5Lacks methyl group on the phenyl ring
1-(4-Fluoro-3-methylphenyl)propan-1-one15230375Different positioning of fluorine and methyl groups
1-(2-Chloro-5-methylphenyl)propan-1-oneNot listedContains chlorine instead of fluorine

The distinct arrangement of substituents in this compound significantly affects its reactivity and interactions in both chemical and biological systems, setting it apart from other structurally similar compounds.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11FO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3

InChI Key

DWBMPLXIMWGBCO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)C

Origin of Product

United States

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